4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group, an imidazo[1,2-b]pyridazine moiety, and a benzenesulfonamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 6-methoxyimidazo[1,2-b]pyridazine with 2-methylphenylbenzenesulfonamide under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines .
Scientific Research Applications
4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazopyridazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of key signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazopyridazine core structure and exhibit similar biological activities.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group also show diverse biological activities and are used in various therapeutic applications.
Uniqueness
4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the imidazopyridazine and benzenesulfonamide groups enhances its potential as a multifunctional compound in scientific research and therapeutic applications .
Biological Activity
4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure features a methoxy group, an imidazo[1,2-b]pyridazin moiety, and a sulfonamide group, which suggests potential applications in medicinal chemistry and pharmacology due to its biological activity.
Chemical Structure
The molecular formula of this compound is C24H24N4O3S, with a molecular weight of approximately 440.54 g/mol. The structural complexity allows for various interactions with biological targets, potentially influencing metabolic pathways related to disease processes.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, inhibiting their activity. This mechanism can alter various biological effects, including anti-inflammatory and anticancer properties. The specific molecular targets involved in its action remain an area for further research.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth and metastasis.
Enzyme Inhibition
The compound demonstrates potential as an enzyme inhibitor. It has been noted that sulfonamides can interact with various enzymes, leading to altered enzymatic activity that may benefit therapeutic applications. Specific studies have highlighted its interaction with carbonic anhydrase and other key enzymes involved in metabolic processes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Similar compounds in the sulfonamide class have shown efficacy in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines when treated with sulfonamide derivatives. |
Study 2 | Enzyme Interaction | Identified effective binding to carbonic anhydrase, suggesting potential for treating conditions like glaucoma. |
Study 3 | Anti-inflammatory | Showed reduced levels of pro-inflammatory cytokines in animal models following treatment with related compounds. |
Research Findings
Research indicates that the unique combination of functional groups within this compound enhances its biological activity compared to other sulfonamides. The imidazo[1,2-b]pyridazin moiety contributes significantly to its binding affinity and specificity towards biological targets.
Properties
IUPAC Name |
4-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-5-15(19-13-25-20(22-19)10-11-21(23-25)29-3)12-18(14)24-30(26,27)17-8-6-16(28-2)7-9-17/h4-13,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJBMJXJAJJPNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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